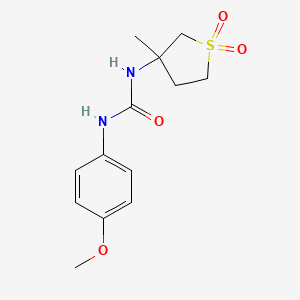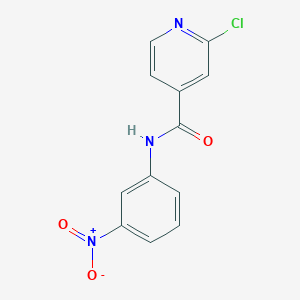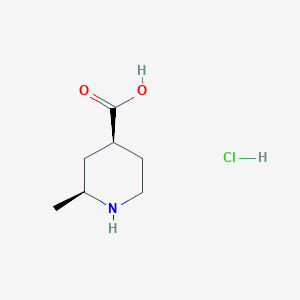
1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methanol group attached to the triazole ring and a methoxyphenyl group at the third position. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of triazoles. Industrial production methods often employ continuous flow conditions using catalysts such as copper-on-charcoal to enhance the yield and efficiency of the reaction .
Chemical Reactions Analysis
1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or copper.
Scientific Research Applications
1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Triazole derivatives are explored for their potential as therapeutic agents, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity. For example, triazole derivatives are known to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes. The compound’s effects are mediated through binding to the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in the position of nitrogen atoms and substituents.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has an amino group and a carbohydrazide group attached to the triazole ring, offering different chemical properties and applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a carboxylate group, making it useful in the synthesis of nucleoside analogs .
The uniqueness of 1H-1,2,4-Triazole-5-methanol, 3-(3-methoxyphenyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-3-7(5-8)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13) |
InChI Key |
XOKLFISQHKGUAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)


![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)


![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)


![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)




